5,5'-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate

説明

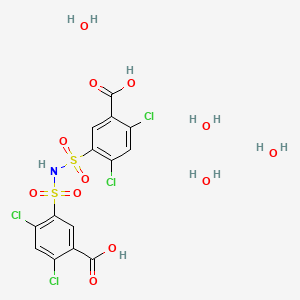

5,5'-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate is a bis-sulfonamide derivative of 2,4-dichlorobenzoic acid, characterized by a central azanediylbis(sulfonyl) linker bridging two 2,4-dichlorobenzoic acid moieties. The tetrahydrate form indicates the presence of four water molecules in its crystalline structure, which may influence its solubility and stability. This compound’s structure combines sulfonamide functionality with halogenated aromatic rings, making it a candidate for applications in coordination chemistry, catalysis, or bioactive molecule design.

特性

CAS番号 |

94419-31-5 |

|---|---|

分子式 |

C14H15Cl4NO12S2 |

分子量 |

595.2 g/mol |

IUPAC名 |

5-[(5-carboxy-2,4-dichlorophenyl)sulfonylsulfamoyl]-2,4-dichlorobenzoic acid;tetrahydrate |

InChI |

InChI=1S/C14H7Cl4NO8S2.4H2O/c15-7-3-9(17)11(1-5(7)13(20)21)28(24,25)19-29(26,27)12-2-6(14(22)23)8(16)4-10(12)18;;;;/h1-4,19H,(H,20,21)(H,22,23);4*1H2 |

InChIキー |

MJQBEOKHFDYGSL-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=CC(=C1S(=O)(=O)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)Cl)Cl)C(=O)O.O.O.O.O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate typically involves the reaction of 2,4-dichlorobenzoic acid with a sulfonylating agent in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or acetonitrile . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .

化学反応の分析

Types of Reactions

5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .

科学的研究の応用

5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

作用機序

The mechanism of action of 5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dichlorobenzoic acid moieties may also interact with cellular components, leading to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Bis(dichlorobenzoic acid) Derivatives

A structurally analogous compound, 5,5"-methanediylbis(3,6-dichloro-2-alkoxybenzoic acid) (Patent Application, ), shares the bis-benzoic acid framework but differs in substituents and linker. Key distinctions include:

- Linker : The methanediyl group (CH₂) in the patent compound vs. the azanediylbis(sulfonyl) (N(SO₂)₂) group in the target compound. The sulfonyl groups increase polarity and hydrogen-bonding capacity.

- Substituent positions : 3,6-dichloro vs. 2,4-dichloro on the benzoic acid rings. The 2,4-substitution pattern may enhance steric hindrance and electronic effects.

- Functional groups : Alkoxy groups in the patent compound vs. sulfonyl groups in the target compound. Sulfonyl groups are stronger electron-withdrawing groups, which could influence acidity and metal-binding properties .

Lanthanide Complexes with 2,4-Dichlorobenzoic Acid

Studies on lanthanide complexes incorporating 2,4-dichlorobenzoic acid (e.g., [Ln(2,4-DClBA)₃(phen)]₂, where Ln = La, Pr, Nd; phen = 1,10-phenanthroline) reveal thermal stability up to 300–400°C and antimicrobial activity (). While these complexes lack sulfonyl linkers, the dichlorobenzoate ligands exhibit strong coordination via carboxylate oxygen atoms.

Sulfonamide-Containing Heterocycles

Compounds like 9-(R)-6,11-dihydrodibenzo[c,f][1,2,5]thiadiazepine-5,5-dioxides () feature sulfonamide bridges but lack the dichlorobenzoic acid moieties. These thiadiazepine dioxides are synthesized via thermal cyclization of azido-sulfonamides and exhibit planar aromatic systems. The target compound’s tetrahydrate form and dichlorinated aromatic rings may confer distinct solubility and crystallinity compared to these fused heterocycles .

Dichlorinated Aromatic Compounds in Regulatory Contexts

The tetrahydrate form of the target compound may mitigate reactivity or toxicity by stabilizing the structure via hydrogen bonding .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Flexibility : The azanediylbis(sulfonyl) linker in the target compound offers a unique scaffold for designing metal-organic frameworks (MOFs) or supramolecular assemblies, leveraging both sulfonyl and carboxylate groups for multi-dentate coordination.

- Solubility Considerations: The tetrahydrate form may enhance aqueous solubility compared to non-hydrated analogs, though this remains untested in the available literature.

- Electronic Effects : The 2,4-dichloro substitution pattern likely lowers the pKa of the benzoic acid groups compared to 3,6-dichloro derivatives, impacting metal-binding affinity .

Q & A

Q. What are the recommended synthetic protocols for 5,5'-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate?

The synthesis typically involves sulfonamide bond formation between 2,4-dichlorobenzoic acid derivatives and a sulfonating agent. A general approach includes:

- Reacting 2,4-dichlorobenzoic acid with chlorosulfonic acid to generate the sulfonyl chloride intermediate.

- Coupling the intermediate with a diamine under controlled pH (e.g., using NaHCO₃ as a base) to form the azanediylbis(sulfonyl) bridge.

- Purification via recrystallization from ethanol/water mixtures to isolate the tetrahydrate form. Adjust reaction times and stoichiometry based on TLC or HPLC monitoring .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- Elemental analysis to confirm stoichiometry (C, H, N, S, Cl).

- FT-IR to identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) functional groups.

- ¹H/¹³C NMR to resolve aromatic protons (δ 7.5–8.5 ppm) and sulfonamide linkages.

- X-ray crystallography (if single crystals are obtainable) for definitive structural confirmation, as demonstrated in similar dichlorinated compounds .

Q. What solvents and storage conditions are optimal for this compound?

- Solubility : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolution; limited solubility in water or ethanol.

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of sulfonyl groups. Avoid exposure to moisture or light .

Advanced Research Questions

Q. How can researchers resolve discrepancies between HPLC purity and elemental analysis results?

Discrepancies may arise from residual solvents or hydration variability. Mitigation strategies include:

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?

Conduct accelerated stability studies :

- Prepare buffered solutions (pH 1–13) and incubate samples at 25°C, 40°C, and 60°C.

- Monitor degradation via HPLC at intervals (e.g., 0, 7, 14, 30 days).

- Analyze degradation products using high-resolution mass spectrometry (HRMS) to identify cleavage pathways (e.g., sulfonamide bond hydrolysis) .

Q. How can computational methods aid in understanding the compound’s reactivity?

- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Simulate hydrolysis pathways of sulfonyl groups under acidic/basic conditions.

- Validate predictions with experimental kinetic studies (e.g., Arrhenius plots for degradation rates) .

Q. What strategies optimize the compound’s interaction with biological targets in mechanistic studies?

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity.

- Modify the dichlorobenzoic acid moiety with fluorophores (e.g., FITC) for cellular uptake tracking via fluorescence microscopy.

- Conduct molecular docking against target proteins (e.g., carbonic anhydrase) to predict binding modes, followed by mutagenesis to validate critical residues .

Data Contradiction and Reproducibility

Q. How to address inconsistent yields in scaled-up synthesis?

- Ensure strict control of reaction parameters (temperature, stirring rate) to avoid exothermic side reactions.

- Use Design of Experiments (DoE) to identify critical factors (e.g., reagent molar ratios, solvent volume).

- Compare batch reproducibility using principal component analysis (PCA) on process analytical technology (PAT) data .

Q. What analytical techniques differentiate polymorphic forms of the tetrahydrate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。